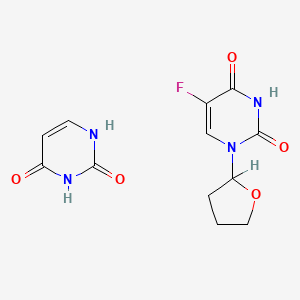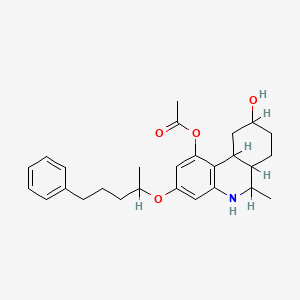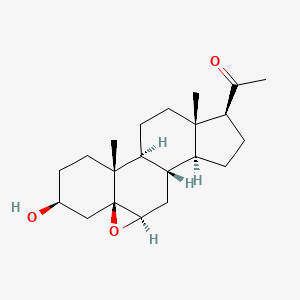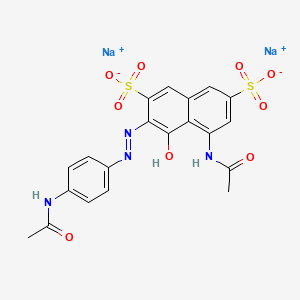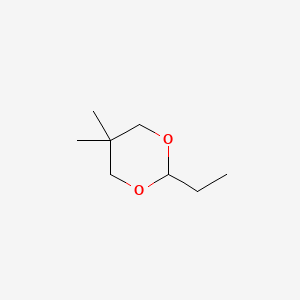
Sulfometuron
概要
説明
スルホメツロンは、主に除草剤として使用される有機化合物です。 スルホニル尿素系除草剤に属し、バレリン、ロイシン、イソロイシンなどの分岐鎖アミノ酸の生合成に不可欠な酵素であるアセト乳酸シンターゼの阻害により作用します 。 この阻害は植物の細胞分裂と成長を阻害し、スルホメツロンは幅広い一年生および多年生の草本および広葉雑草の防除に有効となります .
製造方法
合成経路および反応条件
スルホメツロンは、4,6-ジメチル-2-ピリミジンアミンと2-クロロスルホニル安息香酸メチルとの反応を含む、多段階プロセスによって合成できます。 反応は通常、高い収率と純度を確保するために、特定の試薬と溶媒を用いて制御された条件下で行われます .
工業生産方法
工業的な環境では、スルホメツロンは高性能液体クロマトグラフィー(HPLC)を用いて精製されます。 このプロセスには、逆相カラムと、リン酸で特定のpHに調整された水とアセトニトリルからなる移動相の使用が含まれます 。 この方法により、スルホメツロンの一貫した品質と効力が確保されます。
科学的研究の応用
スルホメツロンは、以下を含む幅広い科学研究の用途を持っています。
作用機序
スルホメツロンは、分岐鎖アミノ酸の生合成の最初の段階を触媒する酵素であるアセト乳酸シンターゼ(ALS)を阻害することで除草効果を発揮します 。 この阻害により、有毒な中間体が蓄積し、必須アミノ酸が枯渇し、最終的に感受性のある植物の細胞死を引き起こします 。 このプロセスに関与する分子標的と経路はよく研究されており、スルホメツロンは分子レベルでの除草剤の作用を理解するための貴重なツールとなっています .
類似の化合物との比較
類似の化合物
スルホメツロンは、次のような他のスルホニル尿素系除草剤に似ています。
- クロリムロンエチル
- メツルフロンメチル
- ニコスルホン
- リムスルホン
独自性
スルホメツロンをこれらの類似の化合物と区別するものは、より広範囲の雑草種に対する特定の効力と、さまざまな反応経路と用途を可能にする独自の化学構造です 。 さらに、スルホメツロンの環境挙動、たとえばさまざまな土壌タイプにおける吸着と脱着特性は、特定の農業環境において明確な利点を提供します .
Safety and Hazards
将来の方向性
The environmental fate of herbicides like Sulfometuron in soils depends on the interactions between them . Multivariate analysis can support studies on herbicides’ behavior in the soil to interpret better the properties that affect herbicides’ mobility . This could lead to improved usage practices for individual species and site factors .
生化学分析
Biochemical Properties
Sulfometuron plays a significant role in biochemical reactions by inhibiting acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and cell growth in target plants. This compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the formation of acetolactate from pyruvate. This interaction is highly specific and leads to the accumulation of toxic intermediates, ultimately causing plant death .
Cellular Effects
This compound affects various types of cells and cellular processes, primarily in plants. It inhibits cell division and elongation by disrupting the synthesis of essential amino acids. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. Inhibition of ALS by this compound leads to a cascade of cellular events, including the downregulation of genes involved in amino acid biosynthesis and the upregulation of stress response genes. This results in impaired cell function and eventual cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetolactate synthase, leading to enzyme inhibition. This binding prevents the enzyme from catalyzing the formation of acetolactate, a precursor for branched-chain amino acids. The inhibition of ALS by this compound is competitive, meaning that the herbicide competes with the natural substrate (pyruvate) for binding to the enzyme. This competitive inhibition results in the accumulation of toxic intermediates, which disrupt cellular processes and lead to plant death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by environmental factors such as temperature, pH, and microbial activity. Studies have shown that this compound remains stable under neutral to slightly acidic conditions but degrades more rapidly under alkaline conditions. Long-term exposure to this compound can lead to the development of resistance in target plant populations, necessitating higher doses for effective control .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal toxic effects, but at higher doses, it can cause adverse effects such as liver and kidney damage. Studies have shown that the threshold for toxic effects varies among different animal species, with some species being more sensitive to this compound than others. High doses of this compound can also lead to oxidative stress and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. In plants, this compound is metabolized by hydroxylation, demethylation, and conjugation with glutathione. These metabolic reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases. The metabolites of this compound are generally less toxic than the parent compound and are excreted from the plant cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to the shoots via the xylem. Within the plant cells, this compound can bind to transport proteins and be sequestered in vacuoles or other cellular compartments. The distribution of this compound within the plant is influenced by factors such as plant species, growth stage, and environmental conditions .
Subcellular Localization
The subcellular localization of this compound is primarily in the chloroplasts, where acetolactate synthase is located. This compound can also be found in other cellular compartments such as the cytoplasm and vacuoles. The localization of this compound within the chloroplasts is facilitated by targeting signals that direct the herbicide to the site of action. Post-translational modifications of this compound can also influence its localization and activity within the plant cells .
準備方法
Synthetic Routes and Reaction Conditions
Sulfometuron can be synthesized through a multi-step process involving the reaction of 4,6-dimethyl-2-pyrimidinamine with methyl 2-chlorosulfonylbenzoate. The reaction typically occurs under controlled conditions with specific reagents and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification. The process involves the use of reversed-phase columns and a mobile phase consisting of water and acetonitrile, adjusted to a specific pH with phosphoric acid . This method ensures the production of this compound with consistent quality and efficacy.
化学反応の分析
反応の種類
スルホメツロンは、以下を含むさまざまな化学反応を起こします。
酸化: スルホメツロンは特定の条件下で酸化され、スルホキシドとスルホンが生成されます。
還元: 還元反応によって、スルホメツロンを対応するアミンに変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化反応用の過酸化水素などの酸化剤、還元反応用の水素化リチウムアルミニウムなどの還元剤、置換反応用のアミンなどの求核剤が含まれます .
生成される主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、および特定の反応条件と使用される試薬に応じてさまざまな置換誘導体があります .
類似化合物との比較
Similar Compounds
Sulfometuron is similar to other sulfonylurea herbicides, such as:
- Chlorimuron-ethyl
- Metsulfuron-methyl
- Nicosulfuron
- Rimsulfuron
Uniqueness
What sets this compound apart from these similar compounds is its specific efficacy against a broader range of weed species and its unique chemical structure, which allows for different reaction pathways and applications . Additionally, this compound’s environmental behavior, such as its sorption and desorption characteristics in various soil types, provides distinct advantages in certain agricultural settings .
特性
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMKKCQHDROFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225213 | |
| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74223-56-6 | |
| Record name | Sulfometuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74223-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfometuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFOMETURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E04UF2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Propanedione, 1-[4-(1-methylethyl)phenyl]-3-phenyl-](/img/structure/B1207770.png)


